molecular formula C21H22N2O5 B2966034 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235682-61-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2966034
CAS No.: 1235682-61-7
M. Wt: 382.416
InChI Key: DHSYUCJDBWEJDY-GQCTYLIASA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan-2-yl iodide and acrylate.

    Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the furan-2-yl acrylate with the piperidine intermediate: This step involves a Michael addition reaction.

    Formation of the benzo[d][1,3]dioxole-5-carboxamide: This can be synthesized through a condensation reaction between the appropriate benzoic acid derivative and an amine.

    Final coupling: The final product is obtained by coupling the benzo[d][1,3]dioxole-5-carboxamide with the furan-2-yl acrylate-piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane using hydrogenation reactions.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It can be used as a probe to study the function of certain biological pathways.

    Industrial Applications: Its unique structural properties may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The unique combination of the furan ring, piperidine ring, and benzo[d][1,3]dioxole moiety in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSYUCJDBWEJDY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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